molecular formula C15H14O4S2 B2904905 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate CAS No. 343373-79-5

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate

Cat. No. B2904905
CAS RN: 343373-79-5
M. Wt: 322.39
InChI Key: VLGOTRLFCVIVAE-UHFFFAOYSA-N
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Description

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate (DMTM) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used as a reagent in organic synthesis. Its structure consists of a thiophene ring fused with a five-membered ring containing an oxygen atom, a methyl group, and a benzoate ester group. DMTM has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of a variety of other compounds, such as heterocyclic compounds, polymers, and catalysts.

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural complexity allows for the creation of molecules with potential therapeutic effects. For instance, derivatives of this compound could be explored for their efficacy in treating conditions such as inflammation, pain, or bacterial infections due to the thiophene moiety’s known bioactivity .

Material Science

In material science, the compound’s unique structure could be utilized in the development of novel polymers or coatings. The thiophene ring, in particular, is known for its conductive properties, making it a candidate for use in electronic materials or energy storage devices .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be used to create a wide variety of sulfur-containing heterocycles. These heterocycles are prevalent in many drugs and agrochemicals, indicating the compound’s utility in developing new chemical entities .

Analytical Chemistry

In analytical chemistry, the compound could serve as a standard or reagent in chromatographic methods or spectroscopic analysis due to its distinct chemical signature. This would be particularly useful in the qualitative or quantitative determination of similar compounds or in the study of thiophene-related chemical reactions .

Agricultural Chemistry

The thiophene ring is a common feature in many pesticides and herbicides. Research into derivatives of this compound could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact .

Environmental Science

In environmental science, research into this compound’s derivatives could provide insights into the degradation of thiophene-based pollutants. Understanding the breakdown pathways and by-products could inform remediation strategies for contaminated sites .

properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S2/c1-10-2-4-11(5-3-10)14(16)19-13-7-9-21(17,18)15-12(13)6-8-20-15/h2-6,8,13H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGOTRLFCVIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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